molecular formula C16H16ClNO2 B11560239 4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11560239
M. Wt: 289.75 g/mol
InChI Key: FJLGPHPIDPNXCV-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound with a complex structure It is characterized by the presence of a chloro group, hydroxyl group, and imino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the condensation of 4-chloro-3,5-dimethylphenol with 2-hydroxy-4-methylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by evaporation of the solvent and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol
  • 4-Bromo-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol

Uniqueness

4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxy-4-methylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C16H16ClNO2/c1-9-4-5-13(15(20)6-9)18-8-12-11(3)16(17)10(2)7-14(12)19/h4-8,19-20H,1-3H3

InChI Key

FJLGPHPIDPNXCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=C(C(=C2C)Cl)C)O)O

Origin of Product

United States

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